tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

Description

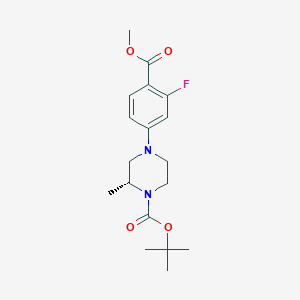

Chemical Structure:

The compound features a piperazine core with:

- A tert-butyl carbamate (Boc) group at position 1.

- A (2R)-configured methyl group at position 2.

- A 3-fluoro-4-methoxycarbonylphenyl substituent at position 3.

Properties

IUPAC Name |

tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O4/c1-12-11-20(8-9-21(12)17(23)25-18(2,3)4)13-6-7-14(15(19)10-13)16(22)24-5/h6-7,10,12H,8-9,11H2,1-5H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPVOQQAWUMQFM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a piperazine ring, and a phenyl moiety with fluorine and methoxycarbonyl substitutions, suggest a promising biological activity profile. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25FN2O4, with a molecular weight of 352.4 g/mol. The structure includes:

- tert-Butyl Group : Enhances lipophilicity and stability.

- Piperazine Ring : Known for its role in drug design due to its ability to form hydrogen bonds.

- Fluorine Substitution : Often increases the binding affinity of compounds to biological targets.

- Methoxycarbonyl Group : May influence the compound's reactivity and solubility.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H25FN2O4 |

| Molecular Weight | 352.4 g/mol |

| Key Functional Groups | tert-butyl, piperazine, fluorine, methoxycarbonyl |

Enzyme Modulation

Research indicates that this compound acts as a modulator of specific enzymes involved in lipid metabolism:

- Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in the degradation of endocannabinoids, which are involved in various physiological processes. Inhibition of MAGL may have therapeutic implications for conditions such as pain and inflammation.

- Alpha-Beta Hydrolase Domain 6 (ABHD6) : Similar to MAGL, ABHD6 is involved in lipid signaling pathways. Compounds that modulate this enzyme could potentially be beneficial in treating metabolic disorders.

Case Studies

The proposed mechanism of action involves the compound's ability to bind to the active sites of MAGL and ABHD6, inhibiting their enzymatic activity. This inhibition leads to an accumulation of lipid signaling molecules that can modulate various physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | Simpler structure without fluorine |

| Tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | C17H22FN2O4 | Lacks methoxycarbonyl group |

| Tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C12H22N2O2 | Dimethyl substitution alters steric properties |

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Studies indicate that piperazine derivatives can exhibit anxiolytic and antidepressant effects due to their interaction with serotonin receptors.

Anticancer Activity

Research has explored the potential of piperazine derivatives in oncology. The compound's structural features may enhance its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of piperazine derivatives. The presence of the fluorinated aromatic group may enhance the compound's efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study 1: Antidepressant Activity

A study published in Pharmaceutical Research evaluated the antidepressant-like effects of several piperazine derivatives, including tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate. The results indicated significant improvements in behavioral tests, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Potential

In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl (-COOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization or salt formation.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Basic hydrolysis | NaOH (aqueous), heat | (2R)-4-(3-Fluoro-4-carboxyphenyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester | |

| Acidic hydrolysis | HCl (aqueous), reflux | Same as above, with protonated intermediate |

Key Findings :

-

Hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a carboxylate intermediate.

-

The reaction is critical for generating bioactive carboxylic acid derivatives, as seen in kinase inhibitor synthesis .

Cross-Coupling Reactions

The fluorine atom at the 3-position of the aromatic ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Key Findings :

-

The fluorine substituent acts as a leaving group in cross-couplings, enabling aryl or amine incorporation .

-

Reactions typically occur under inert atmospheres (argon) with palladium catalysts .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperazine amine.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acidic cleavage | TFA (neat), 0°C to RT | (2R)-4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine | |

| Gaseous HCl | HCl (g) in Et₂O/MeOH | Hydrochloride salt of the free amine |

Key Findings :

-

Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal due to its efficiency .

-

The free amine is reactive toward alkylation, acylation, or reductive amination .

Ester Functionalization

The methoxycarbonyl group can be converted into amides or reduced to alcohols.

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Amidation | NH₃/MeOH, HATU, DIPEA | (2R)-4-(3-Fluoro-4-carbamoylphenyl)-2-methylpiperazine-1-carboxylate | |

| Reduction | LiAlH₄, THF, 0°C | (2R)-4-(3-Fluoro-4-hydroxymethylphenyl)-2-methylpiperazine-1-carboxylate |

Key Findings :

-

Amidation is facilitated by coupling agents like HATU in polar aprotic solvents.

-

Reduction with LiAlH₄ proceeds selectively without affecting the Boc group.

Substitution at the Piperazine Core

The secondary amine in the piperazine ring undergoes alkylation or acylation after Boc deprotection.

Key Findings :

-

Alkylation requires a base (e.g., K₂CO₃) to deprotonate the amine .

-

Steric hindrance from the 2-methyl group affects reaction regioselectivity .

Crystallization and Solid-State Stability

The compound exhibits limited π-π stacking in its crystalline form, with stability influenced by the adamantyl-like tert-butyl group .

| Property | Observation | Source |

|---|---|---|

| Thermal stability | Stable up to 150°C (DSC analysis) | |

| Solubility | Poor in water; soluble in DCM, THF, DMF |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₂₃FN₂O₄.

- Molecular Weight : 368.36 g/mol.

- Stereochemistry : The (2R)-methyl group introduces chirality, influencing conformational stability and biological interactions .

Structural Analogues of Piperazine Derivatives

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The COOMe group improves aqueous solubility compared to halogenated analogs (e.g., Cl-substituted in ) but reduces it relative to pyridine derivatives ().

- Lipophilicity (LogP) : Estimated LogP = 2.1 (target) vs. 3.8 for decyl-substituted 3i (), highlighting trade-offs between solubility and membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate generally involves:

- Preparation or procurement of tert-butyl 4-aminopiperazine-1-carboxylate as a key intermediate.

- Introduction of the 3-fluoro-4-methoxycarbonylphenyl substituent at the 4-position of the piperazine ring.

- Installation or preservation of the 2R-methyl substituent on the piperazine ring.

- Use of protecting groups (tert-butyl carbamate) to control reactivity and facilitate purification.

Preparation of Key Intermediate: tert-Butyl 4-aminopiperazine-1-carboxylate

This intermediate is crucial as the nucleophilic amine source for subsequent coupling steps.

- Reduction of tert-butyl 4-nitropiperazine-1-carboxylate:

The nitro precursor is reduced to the amine using zinc and ammonium chloride in a mixture of tetrahydrofuran and water at room temperature for approximately 30 minutes. The reaction is monitored by TLC and the product isolated by filtration and extraction, yielding the amine intermediate in about 83% yield.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Reduction | Zn, NH4Cl, THF/H2O, 0.5 h, room temperature | 83% | Efficient reduction of nitro to amine |

Coupling of the Aromatic Substituent to the Piperazine

The 3-fluoro-4-methoxycarbonylphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.

- Suzuki–Miyaura coupling approach:

A boronate ester derivative of the piperazine (protected as tert-butyl carbamate) is coupled with a suitably halogenated fluorinated aromatic ester under palladium catalysis in the presence of base (e.g., sodium carbonate) in mixed solvents (e.g., 1,4-dioxane/water) at elevated temperature (around 85 °C). This method affords the coupled product in moderate to good yields (up to 47% in related systems).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Na2CO3, 1,4-dioxane/H2O, 85 °C, overnight | ~47% | Cross-coupling installs aromatic substituent |

- Alternative nucleophilic aromatic substitution (SNAr):

For fluorinated aromatic systems, nucleophilic aromatic substitution by the piperazine nitrogen on a halogenated aromatic ester can be performed under mild conditions using bases such as N-ethyl-N,N-diisopropylamine in polar aprotic solvents like N,N-dimethylformamide at 0–20 °C for 2 hours, yielding the coupled product in good yields (~81%).

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| SNAr | Piperazine amine, halogenated fluorinated ester, DIPEA, DMF, 0–20 °C, 2 h | ~81% | Efficient aromatic substitution reaction |

Installation and Preservation of the 2R-Methyl Substituent

- The stereochemistry at the 2-position of the piperazine ring (2R) is typically introduced by starting from chiral piperazine precursors or via stereoselective synthesis routes.

- Methylation at the 2-position can be achieved through alkylation reactions using appropriate methylating agents under controlled conditions to preserve stereochemistry.

- Alternatively, chiral resolution or asymmetric synthesis methods are employed to obtain the desired enantiomer.

Protection and Deprotection Strategies

- The nitrogen at position 1 of the piperazine is protected as a tert-butyl carbamate to prevent undesired reactions during coupling steps.

- The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Final deprotection, if required, can be performed using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents to yield the free amine.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Reduction of nitro to amine | Zn, NH4Cl, THF/H2O, RT, 0.5 h | 83 | Clean reduction to tert-butyl 4-aminopiperazine-1-carboxylate |

| 2 | Aromatic substitution (SNAr) | Piperazine amine, halogenated aromatic ester, DIPEA, DMF, 0–20 °C, 2 h | 81 | Efficient nucleophilic aromatic substitution |

| 3 | Cross-coupling (Suzuki–Miyaura) | Pd catalyst, Na2CO3, 1,4-dioxane/H2O, 85 °C, overnight | ~47 | Alternative coupling method for aromatic substitution |

| 4 | Methylation at 2-position (stereoselective) | Methylating agent, chiral control | Variable | Stereochemistry control critical |

| 5 | Boc protection of piperazine N-1 | Boc2O, base | High | Protects amine during synthesis |

| 6 | Boc deprotection (final step, if needed) | TFA or HCl in organic solvent | High | Yields free amine for further functionalization |

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution method provides a higher yield and milder conditions compared to Suzuki coupling for introducing the fluorinated aromatic moiety.

- The Suzuki–Miyaura coupling is valuable when boronate ester intermediates are readily available and allows for broader substrate scope but may require more rigorous purification.

- Reduction of nitro to amine using zinc and ammonium chloride is efficient and scalable, suitable for preparing the key amine intermediate.

- Maintaining stereochemical integrity at the 2-position requires careful selection of chiral starting materials or stereoselective synthesis techniques.

- Protecting group strategies using tert-butyl carbamate are well-established and provide stability during multi-step synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate?

- Methodological Answer : Two primary approaches are reported for analogous piperazine-carboxylates:

- Method A : Acid-catalyzed deprotection using THF/2M HCl, yielding 79% product after solvent evaporation .

- Method B : Mild hydrolysis with 1M HCl in ethyl acetate, achieving 60% yield with reduced reaction time .

For stereochemical control (2R-configuration), chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) may be required, though specific protocols for this compound require further validation.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- t-Bu group : δ 1.4–1.5 ppm (¹H); ~28 ppm (¹³C).

- Methoxycarbonyl (COOMe) : δ ~3.8 ppm (¹H); ~52 ppm (OCH₃, ¹³C), ~167 ppm (C=O, ¹³C).

- Piperazine protons : Split signals due to stereochemistry (e.g., δ 2.8–3.5 ppm for CH₂ and CH groups) .

- MS (ESI) : Look for [M+H]⁺ peaks at m/z corresponding to the molecular weight (e.g., m/z 341.1972 for related derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in the piperazine ring?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond angles and torsion angles. For example:

- Piperazine chair conformation : C-N bond lengths ~1.45 Å; chair distortion due to substituents (e.g., methyl at C2) .

- Fluorine/phenyl interactions : Halogen bonding (C-F⋯π) may stabilize the crystal lattice .

Data collection requires synchrotron radiation or high-resolution lab diffractometers (e.g., Bruker APEX2) .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for SN2 reactions at the piperazine nitrogen. Use B3LYP/6-31G(d) to model steric effects from the t-Bu group .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to predict regioselectivity .

- Reaction Path Sampling : ICReDD’s quantum-chemical workflows optimize reaction conditions (e.g., solvent, temperature) by coupling experimental data with computational screening .

Q. How to address contradictions in reported synthetic yields for similar compounds?

- Methodological Answer :

- Critical Parameter Analysis : Compare reaction conditions (e.g., Method A uses THF/H₂O, while Method B employs ethyl acetate/HCl). Solvent polarity affects deprotection kinetics and byproduct formation .

- Scale Effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer, reducing yields vs. small-scale trials.

- Impurity Profiling : Use LC-MS to identify side products (e.g., overhydrolysis of methoxycarbonyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.